N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis for the furan ring, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The benzoxazine ring can be formed through a cyclization reaction involving an amine and a phenol derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of microwave-assisted reactions to accelerate the Paal-Knorr synthesis and other steps . Additionally, the use of high-throughput screening and automated synthesis platforms could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like sulfur trioxide (SO3) and acetyl nitrate are used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Benzene derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity . The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(BENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5S/c23-20(21-13-15-7-6-12-26-15)19-14-22(17-10-4-5-11-18(17)27-19)28(24,25)16-8-2-1-3-9-16/h1-12,19H,13-14H2,(H,21,23) |
InChI Key |
KSHMEGNOXTXHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.